PKC Inhibition: Cercosporin Exhibits Narrower IC50 Range and Higher Kinase Selectivity Than Calphostin C
Cercosporin inhibits PKC with an IC50 of 0.6–1.3 µM and demonstrates no activity against PKA (IC50 >500 µM) or PPK (IC50 >180 µM), establishing a selectivity window exceeding 385-fold [1]. In direct comparison, calphostin C exhibits a broader PKC IC50 range of 0.05–0.46 µM but with markedly narrower selectivity margins (PKA IC50 >100 µM, PPK IC50 >100 µM) [1]. This indicates that cercosporin offers more consistent PKC inhibition with reduced likelihood of off-target kinase engagement.
| Evidence Dimension | PKC inhibition potency and selectivity |
|---|---|
| Target Compound Data | PKC IC50 = 0.6–1.3 µM; PKA IC50 >500 µM; PPK IC50 >180 µM |
| Comparator Or Baseline | Calphostin C: PKC IC50 = 0.05–0.46 µM; PKA IC50 >100 µM; PPK IC50 >100 µM |
| Quantified Difference | Cercosporin exhibits >385-fold PKC/PKA selectivity vs. >217-fold for calphostin C; cercosporin demonstrates narrower PKC IC50 range (2.2-fold vs. 9.2-fold) |
| Conditions | In vitro kinase inhibition assays using purified PKC, PKA, and PPK enzymes |
Why This Matters
For researchers requiring reproducible PKC inhibition with minimal PKA/PPK interference, cercosporin's tighter potency range and superior selectivity window reduce experimental variability and off-target confounding relative to calphostin C.
- [1] Morgan BJ, Dey S, Johnson SW, Kozlowski MC. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)-Phleichrome, Cercosporin, and New Photoactive Perylenequinones. J Am Chem Soc. 2009;131(26):9413-9425. View Source
